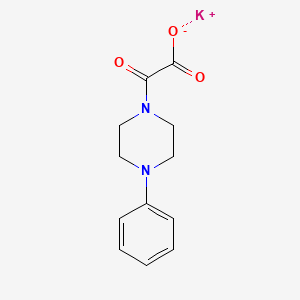

Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate” is a chemical compound that is related to a class of compounds known as benzimidazole and piperazine derivatives . These compounds have been noted for their diverse biological effects, notably their impact on the central nervous system .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzimidazole derivatives have been synthesized conventionally by condensing the benzimidazole nuclei with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Structural Studies

Reaction with Copper(II) Chloride : A study by Yudina et al. (2011) explored the reaction of a similar potassium compound with copper(II) chloride, leading to the formation of a new compound, whose structure was confirmed by X-ray diffraction studies (Yudina et al., 2011).

Catalytic Oxidation Applications : Research by Wu et al. (2015) investigated the use of potassium compounds, including acetates, as precursors for preparing catalysts like MnOx/MCM-41, which showed significant activity in the oxidation of benzyl alcohol (Wu et al., 2015).

Pharmaceutical Ingredient Analysis : Shcherbyna et al. (2019) developed a method for determining the active pharmaceutical ingredient in a substance similar to potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate, highlighting its potential in pharmaceutical quality control (Shcherbyna et al., 2019).

Synthesis and Biological Evaluation : Muralikrishna et al. (2014) synthesized and evaluated the biological activity of a series of compounds related to this compound, highlighting its potential in pharmaceutical applications (Muralikrishna et al., 2014).

Hepatoprotective Properties : Martyshuk et al. (2022) examined the hepatoprotective properties of a related potassium compound, demonstrating its potential therapeutic applications (Martyshuk et al., 2022).

Additional Chemical Synthesis and Properties

Novel Synthesis Methods : Borozdenko et al. (2021) studied the synthesis and effects of a potassium compound similar to the one , indicating its potential in cognitive function improvement and neuroprotection (Borozdenko et al., 2021).

Cross-Coupling Reaction Studies : Alacid and Nájera (2008) investigated the cross-coupling reactions of potassium aryltrifluoroborates with organic chlorides, which could include this compound, suggesting its potential in organic synthesis (Alacid & Nájera, 2008).

Antioxidant and Analgesic Properties : Nayak et al. (2014) synthesized a compound structurally similar to this compound and evaluated its antioxidant, analgesic, and anti-inflammatory properties (Nayak et al., 2014).

Photoluminescent Properties : Bharti et al. (2013) explored the synthesis and photoluminescent properties of phenylmercury(II) complexes with nitrogen–sulfur ligands, which could potentially relate to the chemical structure of this compound (Bharti et al., 2013).

Antibacterial and Anticancer Potential : Bilyi et al. (2015) synthesized and investigated the biological activity of 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones, which may be structurally related to this compound, showing antibacterial and anticancer potential (Bilyi et al., 2015).

Wirkmechanismus

While the exact mechanism of action for “Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate” is not specified, related compounds have been found to show anti-cancer activities and apoptosis induction in different types of cancer cells . These compounds have been reported to suppress proliferation, migration, and induce apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway .

Zukünftige Richtungen

The future directions for research on “Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate” and related compounds could include further exploration of their biological effects, particularly their impact on the central nervous system . Additionally, further studies could focus on the synthesis of novel benzimidazole–piperazine derivatives and evaluation of their anxiolytic activity .

Eigenschaften

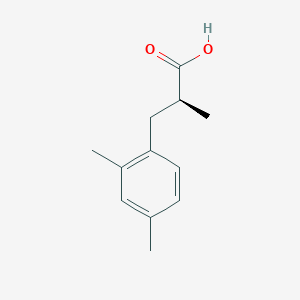

IUPAC Name |

potassium;2-oxo-2-(4-phenylpiperazin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.K/c15-11(12(16)17)14-8-6-13(7-9-14)10-4-2-1-3-5-10;/h1-5H,6-9H2,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUQCFLBZIJCNE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13KN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2472937.png)

![2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2472939.png)

![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2472943.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2472945.png)

![N-[1-(3-Fluorophenoxy)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2472951.png)